N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1021250-63-4
VCID: VC7247216
InChI: InChI=1S/C18H17F3N6O2S/c19-18(20,21)13-1-3-15(4-2-13)30(28,29)24-12-11-23-16-5-6-17(27-26-16)25-14-7-9-22-10-8-14/h1-10,24H,11-12H2,(H,23,26)(H,22,25,27)
SMILES: C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3
Molecular Formula: C18H17F3N6O2S
Molecular Weight: 438.43

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide

CAS No.: 1021250-63-4

Cat. No.: VC7247216

Molecular Formula: C18H17F3N6O2S

Molecular Weight: 438.43

* For research use only. Not for human or veterinary use.

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide - 1021250-63-4

Specification

CAS No. 1021250-63-4
Molecular Formula C18H17F3N6O2S
Molecular Weight 438.43
IUPAC Name N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]-4-(trifluoromethyl)benzenesulfonamide
Standard InChI InChI=1S/C18H17F3N6O2S/c19-18(20,21)13-1-3-15(4-2-13)30(28,29)24-12-11-23-16-5-6-17(27-26-16)25-14-7-9-22-10-8-14/h1-10,24H,11-12H2,(H,23,26)(H,22,25,27)
Standard InChI Key UNFHJIWEABDNOK-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3

Introduction

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC16H18F3N5O2S
Molecular Weight397.41 g/mol
CAS Number[Not available]
SolubilitySoluble in DMSO
Melting Point[Not available]

Synthesis

The synthesis of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. A general synthetic route may include:

  • Preparation of Pyridazinyl Intermediate:

    • Reacting 4-amino-pyridine with suitable reagents to form a pyridazinyl intermediate.

  • Coupling Reaction:

    • The pyridazinyl intermediate is then coupled with an appropriate sulfonamide derivative under controlled conditions to form the target compound.

  • Purification:

    • The final product is purified using techniques such as recrystallization or chromatography.

Table 2: Synthetic Route Overview

StepDescription
Step 1Formation of pyridazinyl intermediate
Step 2Coupling with sulfonamide derivative
Step 3Purification of the final product

Biological Activity

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide has demonstrated potential as a therapeutic agent in various studies:

  • Inhibition Studies: Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.

  • Molecular Docking: Computational studies have indicated favorable binding interactions with targets such as phosphodiesterase enzymes, which are crucial in regulating cellular signaling pathways.

Applications

The unique properties of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide make it suitable for various applications:

  • Medicinal Chemistry: As a lead compound for the development of new therapeutic agents targeting inflammatory diseases.

  • Biological Research: Used as a probe to study cellular mechanisms and interactions with biomolecules.

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